1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether is a fluorinated organic compound with the chemical formula . It is also referred to by its IUPAC name, 1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane. This compound is characterized by a high content of fluorine atoms, which contributes to its unique chemical and physical properties such as low boiling point and high density. It is commonly used in various scientific applications due to its stability and reactivity profile .
This compound falls under the category of fluorinated ethers, which are organic compounds containing ether functional groups with fluorinated substituents. Its classification is significant in understanding its behavior in chemical reactions and applications in various fields such as chemistry and materials science.
The synthesis of 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether typically involves the reaction between hexafluoropropylene and 2,2,2-trifluoroethanol. The reaction is often carried out under controlled conditions to maximize yield and purity.
A common laboratory method includes using a three-necked flask equipped with a mechanical stirrer and reflux condenser. The procedure generally involves:
The reaction mixture is then purified through fractional distillation to isolate the desired product.
The molecular structure of 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether features a central propyl group with multiple fluorine substituents and an ether linkage to a trifluoroethyl group. The presence of these fluorinated groups significantly influences its physical properties.
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether can undergo several types of chemical reactions:
Common reagents for these reactions include halogens for substitution reactions and potassium permanganate or hydrogen peroxide for oxidation reactions. Reduction may involve agents like lithium aluminum hydride. The specific conditions will dictate the major products formed .
The mechanism of action for reactions involving 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether typically involves:
These mechanisms are crucial for understanding how this compound interacts in various chemical environments.
These properties make it suitable for use in environments where stability is critical.
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether has diverse applications:
This compound's unique properties make it valuable across multiple fields in both research and industry.
The hydroalkoxylation of hexafluoropropylene (HFP) with 2,2,2-trifluoroethanol (TFE) represents the primary industrial route to 1,1,2,3,3,3-hexafluoropropyl 2,2,2-trifluoroethyl ether (HFE-449, CAS 993-95-3). Imidazolium-based ionic liquids with basic anions—particularly 1-butyl-3-methylimidazolium acetate ([BMIm]AcO)—achieve >95% yield and >98% selectivity under ambient conditions in 1 hour. This catalytic system outperforms conventional KF or NaOH catalysts by suppressing unsaturated byproducts (cis/trans-CF₃CF=CFOCH₂CF₃) to <2% through enhanced nucleophilicity and electrostatic stabilization of the reaction intermediate [2] [5]. The acetate anion’s strong basicity facilitates deprotonation of TFE, generating a trifluoroethoxide anion that attacks HFP regioselectively at the terminal carbon. This mechanism avoids the formation of thermodynamically stable enol ethers, a limitation of earlier methods [2].
Table 1: Performance of Ionic Liquid Catalysts in HFE-449 Synthesis
Catalyst | Anion Basicity (pKb) | Yield (%) | Selectivity (%) | Unsaturated Byproducts (%) |
---|---|---|---|---|
[BMIm]AcO | 9.1 | 97.5 | 98.8 | 1.2 |
[BMIm]HCO₃ | 10.3 | 92.1 | 95.3 | 4.7 |
[BMIm]CO₃ | 9.8 | 89.6 | 93.2 | 6.8 |
Conventional KF (no IL) | - | 88.3 | 70.1 | 29.9 |
Solvent-free reactions employing acetate-functionalized ionic liquids enable continuous HFE-449 production with minimal purification steps. [BMIm]AcO acts as both catalyst and reaction medium, achieving 96% conversion at 50°C with a TFE/catalyst molar ratio of 50:1. The absence of organic solvents (e.g., DMAc) reduces byproduct formation by 40% and eliminates solvent recovery costs. Catalyst recycling tests confirm consistent activity (>90% yield) over 10 cycles without regeneration, attributed to the ionic liquid’s thermal stability (decomposition >300°C) and negligible anion leaching [2] [6]. This approach aligns with green chemistry principles by reducing volatile organic compound emissions and energy consumption.
Palladium(0) complexes (e.g., [Pd(PPh₃)₄]) completely eliminate unsaturated byproducts during HFP/TFE coupling but face commercial viability challenges. While Pd catalysts achieve 99% selectivity via a mechanism involving oxidative addition of TFE to Pd(0), followed by HFP insertion and reductive elimination, the high cost of palladium (>$2,000/oz) and catalyst loading requirements (0.5–1 mol%) render the process economically impractical versus ionic liquid systems. Hybrid approaches using Pd with [BMIm]Cl show marginal improvements but remain cost-prohibitive for industrial-scale HFE-449 production [2].
Alternative routes start from HCFC-133a (CF₃CH₂Cl), reacting with sodium trifluoroethoxide in near-critical water (270–300°C, 70–80 bar) to yield HFE-449. This method achieves 65–70% conversion but requires specialized reactors due to corrosive conditions. The reaction proceeds via SN₂ displacement, where the trifluoroethoxide anion attacks HCFC-133a under high-temperature aqueous conditions that enhance nucleophilicity. Despite its theoretical appeal for utilizing an inexpensive CFC precursor, the method’s energy intensity and lower selectivity (78%) limit industrial adoption compared to ionic liquid-catalyzed routes [3].
Industrial-scale HFE-449 synthesis employs multi-objective optimization balancing cost, yield, and purity. Key strategies include:
Table 2: Economic Comparison of HFE-449 Production Methods (500 kg/year scale)
Method | Capital Cost | Operating Cost | Purity (%) | Byproduct Handling |
---|---|---|---|---|
Ionic Liquid Catalysis | Medium | Low | 99.5 | Minimal |
Pd Complex Catalysis | High | Very High | 99.9 | None |
High-Temperature Aqueous | Very High | Medium | 97.8 | Complex |
Hybrid facilities integrating continuous flow reactors with single-use components reduce breakeven timelines by 2–2.5 years versus batch systems. Production scales of 100–500 kg/year using optimized ionic liquid catalysis achieve 35% cost savings over conventional methods, diminishing to 10% at multi-ton scales due to parallel processing requirements [4] [7].
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